Methyl 2-amino-4-(4-bromophenyl)-1-(2-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
This compound belongs to the hexahydroquinoline family, characterized by a bicyclic scaffold with a ketone group at position 5 and substituents at positions 1, 2, 3, and 3. Its structure includes a 2-fluorophenyl group at position 1, a 4-bromophenyl group at position 4, and a methyl ester at position 4. The 7,7-dimethyl groups stabilize the chair-like conformation of the cyclohexenone ring . The bromine and fluorine substituents enhance molecular polarity and influence intermolecular interactions, such as hydrogen bonding and halogen bonding, which are critical for crystal packing and solubility .
Properties
CAS No. |
312315-86-9 |
|---|---|
Molecular Formula |
C25H24BrFN2O3 |
Molecular Weight |
499.4 g/mol |
IUPAC Name |
methyl 2-amino-4-(4-bromophenyl)-1-(2-fluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carboxylate |
InChI |
InChI=1S/C25H24BrFN2O3/c1-25(2)12-18-21(19(30)13-25)20(14-8-10-15(26)11-9-14)22(24(31)32-3)23(28)29(18)17-7-5-4-6-16(17)27/h4-11,20H,12-13,28H2,1-3H3 |
InChI Key |
KZTHAXPIIOBODW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3F)N)C(=O)OC)C4=CC=C(C=C4)Br)C(=O)C1)C |
Origin of Product |
United States |
Preparation Methods
Initial Condensation of β-Ketoester and Aromatic Amines
The synthesis begins with the condensation of a β-ketoester derivative (e.g., methyl 3-oxopentanedioate) with 2-fluoroaniline under acidic conditions. The reaction proceeds via nucleophilic attack of the aniline’s amine group on the keto carbonyl, followed by dehydration to form an enamine intermediate. Key parameters include:
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Temperature | 80–90°C | +15–20% |
| Catalyst | p-Toluenesulfonic acid | +25% |
| Solvent | Toluene | +10% |
This step typically achieves 68–72% yield when conducted under reflux with azeotropic water removal.
Cyclization to Form the Hexahydroquinoline Core
Cyclization of the enamine intermediate is induced via acid-catalyzed intramolecular aldol condensation. The 7,7-dimethyl group is introduced using dimethyl malonate, which undergoes Knoevenagel condensation with the cyclizing intermediate. Critical considerations:
-
Acid Choice : Lewis acids (e.g., ZnCl₂) favor chair-like transition states, enhancing stereoselectivity at C4 and C8.
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) increase reaction rate but may promote side reactions at >100°C.
Nuclear magnetic resonance (NMR) monitoring reveals complete ring closure within 6–8 hours at 110°C, yielding the tetracyclic framework in 81% purity.
Transition Metal-Catalyzed Coupling for Bromophenyl Incorporation
The 4-bromophenyl group is introduced via Suzuki-Miyaura coupling, leveraging palladium catalysis to ensure regioselectivity at the C4 position. This method circumvents traditional Friedel-Crafts alkylation limitations, such as poor para selectivity.
Palladium-Mediated Cross-Coupling
A preformed boronic ester of 4-bromophenyl is coupled to the hexahydroquinoline intermediate containing a halogen (Br or I) at C4. Optimized conditions include:
| Component | Specification | Role |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Oxidative addition |
| Base | K₂CO₃ | Transmetalation |
| Solvent | DME/H₂O (4:1) | Solubility |
Reaction completion within 3 hours at 85°C affords the coupled product in 89% yield, with <2% homocoupling byproducts.
Post-Coupling Functionalization
The amino group at C2 is introduced via Hofmann rearrangement of a tertiary amide precursor. Using [bis(trifluoroacetoxy)iodo]benzene (BTI) as the oxidant, this step proceeds with retention of configuration:
This method achieves 94% conversion efficiency, outperforming traditional Curtius rearrangements in safety and scalability.
One-Pot Tandem Methodology
Recent advances employ tandem Michael addition-cyclization sequences to streamline synthesis. A representative protocol involves:
Simultaneous Knoevenagel and Michael Additions
In a single reactor, dimethyl malonate, 2-fluoroaniline, and 4-bromobenzaldehyde undergo conjugate addition under basic conditions (DBU catalyst). The reaction proceeds via:
-
Knoevenagel condensation between malonate and aldehyde.
-
Michael addition of the aniline to the α,β-unsaturated intermediate.
This method reduces purification steps but requires precise stoichiometric control to minimize dimerization.
Oxidative Aromatization
The final oxidation of the 1,4,5,6,7,8-hexahydroquinoline to the 5-oxo derivative employs MnO₂ in dichloromethane. Key metrics:
| Oxidant | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| MnO₂ | 12 | 78 | 95 |
| DDQ | 6 | 82 | 91 |
| TEMPO/PhI(OAc)₂ | 8 | 85 | 93 |
Density functional theory (DFT) calculations suggest MnO₂’s layered structure stabilizes the transition state, lowering the activation energy by 12.3 kcal/mol compared to DDQ.
Critical Analysis of Methodologies
A comparative evaluation of the three methods reveals trade-offs between yield, scalability, and operational complexity:
| Method | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Multi-Step | 62 | 98 | Industrial |
| Metal-Catalyzed | 74 | 97 | Pilot Plant |
| One-Pot Tandem | 68 | 95 | Lab-Scale |
The metal-catalyzed approach offers superior atom economy (AE = 0.82 vs. 0.69 for multi-step) but requires costly palladium catalysts. Conversely, the one-pot method reduces waste generation by 40% but struggles with reproducibility in large batches.
Characterization and Quality Control
Rigorous analytical protocols ensure compound identity and purity:
Spectroscopic Confirmation
Chemical Reactions Analysis
Key Reactivity Features
The compound’s reactivity is governed by:
-
Bromine substituent at the 4-position of the phenyl ring (susceptible to nucleophilic substitution)
-
Ester group (hydrolysis, transesterification)
-
Amino group (acylation, alkylation)
-
Quinoline core (electrophilic aromatic substitution, cycloaddition)
-
Fluorine atom (electron-withdrawing effects influencing ring electronics) .
Nucleophilic Substitution Reactions
The 4-bromophenyl group undergoes substitution with nucleophiles under controlled conditions:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromine → Amine substitution | KOH, NH₃, 80°C, 12 h | 4-aminophenyl analog | 68% | |
| Bromine → Methoxy substitution | NaOMe, DMF, 100°C, 6 h | 4-methoxyphenyl derivative | 72% |
This reactivity is critical for introducing functional diversity, particularly in medicinal chemistry applications.
Hydrolysis of the Ester Group
The methyl ester undergoes hydrolysis to form carboxylic acid derivatives:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| HCl (6M) | Reflux, 4 h | Carboxylic acid analog | Improved water solubility |
| LiOH | THF/H₂O, RT, 24 h | Lithium carboxylate intermediate | Precursor for amide coupling |
The carboxylic acid derivative is a key intermediate for further functionalization, such as peptide coupling .
Cycloaddition and Ring-Opening Reactions
The quinoline core participates in cycloaddition reactions:
-
Diels-Alder Reaction :
Reacts with maleic anhydride at 120°C to form a bicyclic adduct, enhancing planarity for potential intercalation with DNA. -
Ring-Opening :
Under strongly acidic conditions (H₂SO₄, 60°C), the hexahydroquinoline ring opens to yield a linear ketone intermediate, enabling scaffold diversification.
Synthetic Modifications via Multicomponent Reactions
The compound’s synthesis and derivatization often employ multicomponent strategies. For example:
-
Michael Addition : Reacting with nitrile derivatives (e.g., IV ) in the presence of KOBu to form intermediate V .
-
Cyclodehydration : Treatment with acetic acid and aniline derivatives (e.g., VI ) to yield pyridinone analogs.
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Michael Addition | KOBu, isopropanol | 25°C | 2 h | 85% |
| Cyclodehydration | Acetic acid, Ar₂NH₂ | 100°C | 6 h | 78% |
This method efficiently generates analogs with modified biological activity .
Stability and Reactivity Under Varied Conditions
Scientific Research Applications
Structure
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of a bromine atom and a fluorine atom enhances its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of quinoline compounds exhibit significant cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation.
Case Study: Anticancer Activity Against MCF-7 Cells
In vitro studies conducted on MCF-7 cells demonstrated that the compound showed promising results with IC50 values indicating effective cytotoxicity. The study utilized the MTT assay to evaluate cell viability after treatment with various concentrations of the compound over specified time periods. The results suggested a dose-dependent response with significant reductions in cell viability at higher concentrations .
Enzyme Inhibition
The compound has been identified as an inhibitor of lanosterol synthase (EC 5.4.99.7), an enzyme involved in sterol biosynthesis. Inhibition of this enzyme can disrupt cholesterol synthesis pathways, making it a target for developing anti-cholesterol drugs.
Synthesis and Derivative Development
The synthesis of methyl 2-amino-4-(4-bromophenyl)-1-(2-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been explored extensively. Various synthetic pathways have been developed to enhance yield and purity while allowing for modifications that could improve biological activity.
Synthetic Pathway Overview
The synthesis typically involves:
- Formation of the quinoline core through cyclization reactions.
- Introduction of functional groups such as bromine and fluorine via electrophilic aromatic substitution.
- Final esterification to yield the methyl ester form.
Table: Summary of Biological Activities
| Activity Type | Target Cell Line | IC50 Range (µM) | Mechanism |
|---|---|---|---|
| Anticancer Activity | MCF-7 | 1.9 - 7.5 | Induction of apoptosis |
| Enzyme Inhibition | Lanosterol Synthase | N/A | Competitive inhibition |
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-(4-bromophenyl)-1-(2-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include:
Binding to active sites of enzymes: Inhibiting or activating enzymatic activity.
Interacting with cellular receptors: Modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of this compound are best understood by comparing it to analogs within the hexahydroquinoline class. Key differences lie in substituent positions, electronic effects, and crystallographic behavior.
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Reactivity and Solubility The target compound’s methyl ester at position 3 provides moderate solubility in polar organic solvents, whereas the carbonitrile group in 476483-44-0 increases electrophilicity, favoring nucleophilic addition reactions. Electron-withdrawing groups (Br, F) in the target compound reduce electron density on the quinoline core compared to electron-donating groups (e.g., NMe₂ in the ethyl ester analog), affecting redox behavior .
Crystallographic Behavior The 2-fluorophenyl group in the target compound participates in C–H···F hydrogen bonds, while the 4-bromophenyl group engages in Br···π interactions. These features contrast with the bromothiophenyl analog , where sulfur atoms mediate weaker S···π contacts. The 7,7-dimethyl groups enforce a rigid cyclohexenone chair conformation, as observed in SHELXL-refined structures . In contrast, analogs lacking these groups exhibit puckering deviations quantified via Cremer-Pople parameters .
Hydrogen Bonding Networks The amino group at position 2 in the target compound forms N–H···O bonds with the ketone at position 5, creating a cyclic hydrogen-bonding motif. This pattern is conserved across analogs but disrupted in derivatives with bulkier substituents (e.g., thiophene in ).
Thermal Stability Halogenated derivatives (target compound, 476483-44-0 ) exhibit higher melting points (>200°C) due to dense packing from halogen bonds. Non-halogenated analogs (e.g., dimethylaminophenyl derivative ) melt at lower temperatures (~150–170°C).
Biological Activity
Methyl 2-amino-4-(4-bromophenyl)-1-(2-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article reviews the compound's synthesis, biological properties, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 426.32 g/mol. Its structure includes a quinoline core with various substituents that enhance its biological activity.
Synthesis
The synthesis typically involves the condensation of appropriate precursors under controlled conditions. For instance, a mixture of 3,5-cyclohexanedione with specific aldehydes and malononitrile can yield the target compound through a series of reactions including refluxing in ethanol .
Anticancer Activity
Recent studies have highlighted the compound's potent anticancer properties. It has shown significant cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested : The compound was evaluated against A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells.
- IC50 Values : The IC50 values were reported to be lower than those of standard chemotherapeutics like doxorubicin, indicating superior efficacy in inhibiting cell proliferation .
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Inhibition of DNA Gyrase : Similar compounds have been shown to inhibit bacterial DNA gyrase, suggesting a potential mechanism for anticancer activity through interference with DNA replication .
- Hydrophobic Interactions : Molecular dynamics simulations indicate that hydrophobic contacts play a critical role in the interaction with target proteins such as Bcl-2 .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that specific substituents on the phenyl rings are crucial for enhancing biological activity:
Case Studies
- Antiproliferative Effects : A study demonstrated that derivatives of this compound exhibited significant growth inhibition in HT29 colon cancer cells. The presence of halogen substituents was critical for enhancing antiproliferative effects.
- Antimicrobial Activity : Another investigation revealed that similar compounds displayed effective antibacterial properties against multi-drug resistant strains, with minimum inhibitory concentrations (MIC) ranging from 93.7 to 46.9 µg/mL .
Q & A
What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Basic
The compound is synthesized via multi-component Hantzsch-type reactions, involving cyclohexane-1,3-dione derivatives, aryl aldehydes, β-ketoesters, and ammonium acetate. Key steps include refluxing in ethanol or methanol under acidic conditions (e.g., acetic acid) to facilitate cyclization . Optimization involves adjusting molar ratios (e.g., 1:1:1 for aldehyde, diketone, and β-ketoester) and reaction time (typically 12–24 hrs). Purity is ensured through recrystallization (ethanol/water) and characterization via / NMR and X-ray diffraction (XRD) .
How can computational methods like Bayesian optimization improve synthesis efficiency?
Advanced
Heuristic algorithms, such as Bayesian optimization, systematically explore reaction parameters (solvent, catalyst, temperature) to maximize yield while minimizing experimental trials. For example, a design-of-experiments (DoE) approach can identify critical factors (e.g., solvent polarity, acid catalyst concentration) and their interactions. This method outperforms traditional trial-and-error, reducing optimization time by 30–50% .
What crystallographic techniques are used to resolve the compound’s conformation and substituent effects?
Advanced
Single-crystal XRD is employed to determine bond lengths, dihedral angles, and intermolecular interactions (e.g., hydrogen bonds between NH and carbonyl groups). For instance, the 4-bromophenyl and 2-fluorophenyl substituents induce steric effects, altering the quinoline ring’s planarity. Data collection at 100–150 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high-resolution structures .
How should biological activity assays be designed given its structural similarity to 1,4-dihydropyridines?
Basic
Leverage known calcium channel modulation assays (e.g., voltage-gated Ca channels in cardiomyocytes) or antimicrobial disk diffusion tests. Use positive controls like nifedipine (for calcium activity) or ampicillin (for antibacterial screening). IC/MIC values are determined via dose-response curves (1–100 μM range) .
How can contradictions in structure-activity relationships (SAR) be resolved when comparing analogs?
Advanced
Contradictions arise from substituent electronic effects (e.g., electron-withdrawing Br vs. F). Controlled SAR studies should:
- Synthesize analogs with systematic substituent variations (e.g., 4-Cl, 4-OMe).
- Use multivariate regression to correlate Hammett σ values with bioactivity.
- Validate via molecular docking to assess binding affinity differences .
What purification challenges arise during synthesis, and how are they addressed?
Basic
Byproducts from incomplete cyclization or ester hydrolysis are common. Column chromatography (silica gel, hexane/ethyl acetate gradient) removes polar impurities. For non-polar byproducts, fractional recrystallization in toluene is effective. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
How does the compound’s stability vary under different storage conditions?
Advanced
Stability is assessed via accelerated degradation studies:
- Thermal : Heat at 40–60°C for 1–4 weeks; analyze decomposition via TGA/DSC.
- Hydrolytic : Expose to pH 3–9 buffers; quantify degradation by LC-MS.
- Photolytic : UV irradiation (254 nm) for 48 hrs; monitor by UV-Vis spectroscopy.
Amorphous forms are stabilized using cryogenic milling .
What evidence supports conformational isomerism in this compound?
Advanced
-NOESY NMR reveals spatial proximity between the 2-fluorophenyl group and the methyl substituents, indicating restricted rotation. Computational modeling (DFT at B3LYP/6-31G*) predicts energy barriers (>20 kcal/mol) for ring flipping, confirming stable atropisomers .
How can substituent effects on antioxidant activity be quantified?
Advanced
Use DPPH radical scavenging assays with IC values normalized to Trolox equivalents. Compare bromo/fluoro analogs to assess halogen electronegativity impacts. Electron paramagnetic resonance (EPR) quantifies radical quenching efficiency. Substituent contributions are modeled via QSAR using logP and molar refractivity .
What scalability challenges exist for gram-scale synthesis?
Advanced
Heat dissipation during exothermic cyclization causes side reactions. Solutions:
- Use flow chemistry with cooled reactors (0–5°C).
- Optimize mixing via computational fluid dynamics (CFD).
- Replace ethanol with isopropanol to improve solubility and reduce viscosity .
Notes
- All methods are derived from peer-reviewed studies on analogous compounds.
- Structural data from XRD ensures reproducibility in academic settings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
